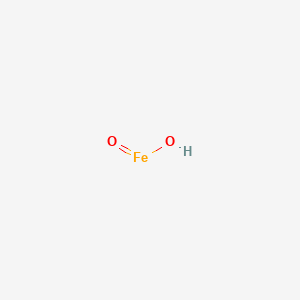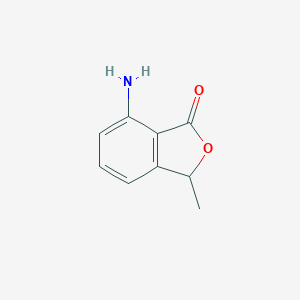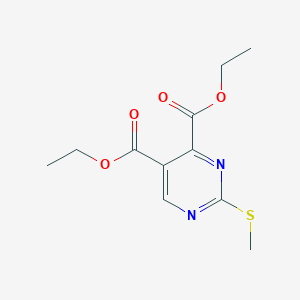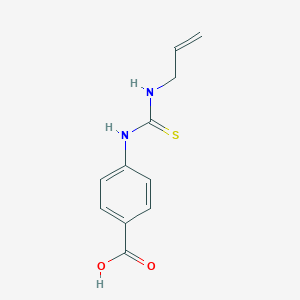![molecular formula C14H10F2N2O3S B179362 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione CAS No. 922491-07-4](/img/structure/B179362.png)
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of multiple cytokines. Inhibition of JAK3 has been shown to have therapeutic effects in a variety of diseases, including autoimmune disorders and organ transplant rejection.
Wirkmechanismus
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione works by inhibiting the activity of JAK3, which is involved in the signaling pathways of multiple cytokines. By blocking JAK3, 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemische Und Physiologische Effekte
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been shown to have a number of biochemical and physiological effects. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21. This reduces inflammation and immune response, leading to a reduction in the symptoms of autoimmune disorders and organ transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, which makes it an effective tool for studying the role of JAK3 in various biological processes. However, 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has some limitations as well. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can make it difficult to use at low concentrations, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Additionally, there is ongoing research into the use of 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione in combination with other drugs for the treatment of autoimmune disorders and organ transplant rejection.
Synthesemethoden
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful control of reaction conditions to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has also been investigated for its potential use in preventing organ transplant rejection and in the treatment of graft-versus-host disease.
Eigenschaften
CAS-Nummer |
922491-07-4 |
|---|---|
Produktname |
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione |
Molekularformel |
C14H10F2N2O3S |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
9-cyclopropyl-6,7-difluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C14H10F2N2O3S/c1-21-12-9(16)7(15)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20) |
InChI-Schlüssel |
JANMPUDRRSDTFI-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O |
Kanonische SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O |
Synonyme |
Isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,7-difluoro-8-methoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



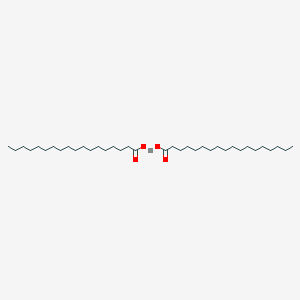
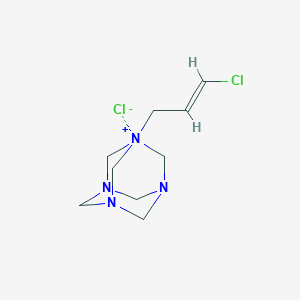

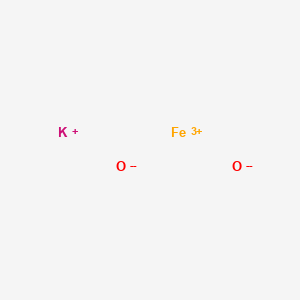
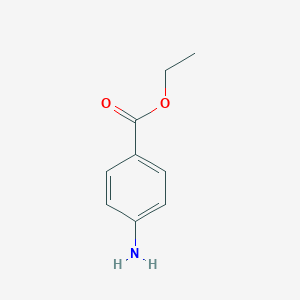
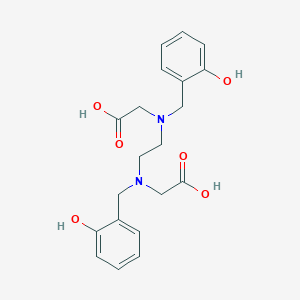
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
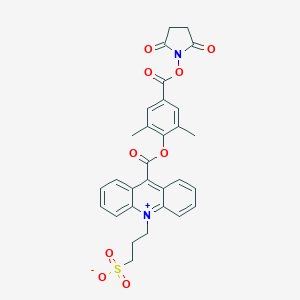
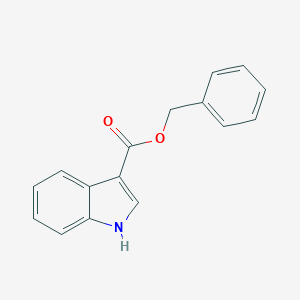
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
